molecular formula C29H50O2 B120578 (S,R,R)-alpha-Tocopherol CAS No. 18920-63-3

(S,R,R)-alpha-Tocopherol

Cat. No. B120578
CAS RN: 18920-63-3
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-QLVXXPONSA-N
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Description

(S,R,R)-alpha-Tocopherol, also known as d-alpha-tocopherol or simply alpha-tocopherol, is a naturally occurring form of vitamin E. It is an essential nutrient for human health, and is found in many foods such as vegetable oils, nuts, and seeds. Alpha-tocopherol plays an important role in the body, acting as an antioxidant to protect cells from damage caused by free radicals. It also helps to regulate the immune system and plays a role in the formation of red blood cells. Alpha-tocopherol has been studied extensively and has been found to have numerous benefits.

Scientific Research Applications

Antioxidant and Health Benefits

  • Alpha-tocopherol as an Antioxidant : (S,R,R)-alpha-tocopherol, commonly known as Vitamin E, is recognized as a classic antioxidant, particularly effective in scavenging free radicals and preventing oxidative stress in biological systems (Hensley et al., 2004). It plays a crucial role in maintaining cellular health and protecting lipids from peroxidation.
  • Impact on Cardiovascular Health : Clinical trials, like the Cambridge Heart Antioxidant Study, showed that high doses of alpha-tocopherol can reduce the risk of myocardial infarction in patients with coronary artery disease (Stephens et al., 1996). Additionally, alpha-tocopherol has been observed to inhibit platelet aggregation, a factor in thrombosis and cardiovascular diseases (Freedman et al., 1996).

Cancer Research

  • Prostate Cancer Prevention : A significant decrease in prostate cancer incidence and mortality was observed in male smokers supplemented with alpha-tocopherol (Heinonen et al., 1998). This suggests its potential role in cancer prevention strategies.

Neurological Health

  • Beneficial Effects on Neurological Injuries : Alpha-tocopherol has shown promise in aiding the recovery of spinal cord injuries in animal models due to its antioxidant properties (Jadid et al., 2009). It mitigates oxidative damage at the injury site, fostering recovery.

Antioxidant Influence on Drug Therapy

  • Interaction with Chemotherapy : Although alpha-tocopherol is generally beneficial as an antioxidant, it does not offer substantial protection against the cardiac toxicity induced by certain chemotherapeutic drugs, such as adriamycin (Legha et al., 1982). Understanding its interactions with other drugs is crucial for safe clinical applications.

Enhancement of Biological Functions

  • Improving Lipoprotein Oxidation : Alpha-tocopherol supplementation can enhance the antioxidant capacity of low-density lipoproteins (LDL), thus reducing their susceptibility to oxidation, which is a key factor in atherosclerosis development (Jialal & Grundy, 1992).

properties

IUPAC Name

(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-QLVXXPONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873170
Record name (S,R,R)-alpha-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,R,R)-alpha-Tocopherol

CAS RN

18920-63-3
Record name l-α-Tocopherol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18920-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Tocopherol, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,R,R)-alpha-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-TOCOPHEROL, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82190DH9F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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